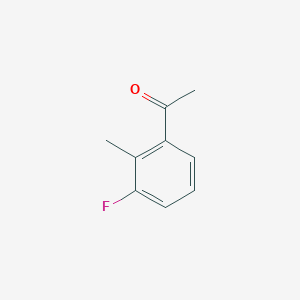

3'-Fluoro-2'-methylacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3’-Fluoro-2’-methylacetophenone is an organic compound with the molecular formula C9H9FO. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 3’ position and a methyl group at the 2’ position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-2’-methylacetophenone typically involves the introduction of fluorine and methyl groups onto the acetophenone structure. One common method includes the reaction of fluorobenzoyl chloride with methyl magnesium bromide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the desired positions .

Industrial Production Methods: Industrial production of 3’-Fluoro-2’-methylacetophenone may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Fluoro-2’-methylacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Major Products Formed:

Oxidation: Formation of 3’-fluoro-2’-methylbenzoic acid.

Reduction: Formation of 3’-fluoro-2’-methylbenzyl alcohol.

Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

3'-Fluoro-2'-methylacetophenone is primarily used as an intermediate in the synthesis of various pharmaceuticals. The presence of fluorine in its structure enhances the metabolic stability and bioactivity of the resultant compounds. For instance, it has been utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, where fluorinated derivatives often exhibit improved efficacy compared to their non-fluorinated counterparts .

1.2. Antiviral and Antimicrobial Properties

Research has indicated that compounds derived from this compound exhibit significant antiviral and antimicrobial activities. Similar fluorinated chalcones have shown effectiveness against various pathogens by targeting key viral enzymes and bacterial proteins . This compound's derivatives are being investigated for their potential to inhibit viral replication mechanisms, making them candidates for further development as antiviral agents.

Organic Synthesis

2.1. Building Block for Complex Molecules

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows for various transformations such as nucleophilic substitutions, Friedel-Crafts acylation, and cross-coupling reactions, which are essential for creating diverse chemical entities .

2.2. Synthesis of Fluorinated Aromatic Compounds

The introduction of fluorine into organic molecules significantly alters their physical and chemical properties. The compound is used to synthesize other fluorinated aromatic compounds that find applications in materials science, agrochemicals, and specialty chemicals .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3’-Fluoro-2’-methylacetophenone involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Acetophenone: The parent compound, lacking the fluorine and methyl substitutions.

2’-Fluoroacetophenone: Similar structure but without the methyl group.

3’-Methylacetophenone: Similar structure but without the fluorine atom .

Uniqueness: 3’-Fluoro-2’-methylacetophenone’s unique combination of fluorine and methyl substitutions imparts distinct chemical and physical properties, such as altered reactivity and binding characteristics. These modifications can enhance its suitability for specific applications compared to its analogs .

Biologische Aktivität

3'-Fluoro-2'-methylacetophenone is an organic compound with the molecular formula C₉H₉FO, characterized by a fluorine atom at the 3' position and a methyl group at the 2' position of the phenyl ring. This unique substitution pattern contributes to its distinctive chemical properties and potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals.

The synthesis of this compound can be achieved through various methods, including:

- Friedel-Crafts acylation

- Palladium-catalyzed cross-coupling reactions

- Nucleophilic aromatic substitution

These synthetic routes allow for the introduction of fluorine and methyl groups onto the acetophenone backbone, enhancing its reactivity and potential applications in drug development and materials science .

Antimicrobial Activity

Research has indicated that this compound exhibits moderate antimicrobial activity against various bacterial and fungal strains. Its effectiveness varies depending on the specific organism being tested, highlighting its potential as a lead compound in developing new antimicrobial agents .

Anti-inflammatory and Analgesic Properties

The compound's fluorinated structure may enhance its binding affinity to biological targets, influencing enzyme activity or receptor interactions. This characteristic suggests potential anti-inflammatory and analgesic properties, making it a candidate for further investigation in therapeutic applications .

Interaction with Biological Macromolecules

Studies have shown that the presence of the fluorine atom can improve pharmacological profiles by enhancing binding interactions with target proteins or enzymes. This interaction may modulate various biochemical pathways, although specific mechanisms of action remain to be elucidated .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Acetophenone | No fluorine or methyl substituents | Parent compound, less reactive |

| 2'-Fluoroacetophenone | Fluorine at the 2' position | Lacks methyl group, differing reactivity |

| 3'-Methylacetophenone | Methyl at the 3' position | Lacks fluorine; different binding characteristics |

| 4-Fluoro-3-methylacetophenone | Fluorine at the 4' position | Different substitution pattern affects properties |

The distinct combination of fluorine and methyl substitutions in this compound enhances its reactivity and suitability for specific applications compared to its analogs .

Study on Antimicrobial Properties

One study evaluated the antimicrobial efficacy of various chalcone derivatives, including this compound. The results indicated that this compound displayed significant activity against certain strains of bacteria and fungi, suggesting its potential use in treating infections caused by these microorganisms .

Evaluation of Anti-inflammatory Effects

Another research project focused on assessing the anti-inflammatory properties of chalcone derivatives. While specific data on this compound was limited, related compounds demonstrated promising results in reducing inflammation markers in vitro, indicating a pathway for future studies on this compound .

Eigenschaften

IUPAC Name |

1-(3-fluoro-2-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVKIGRXVZJHKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.